molecular formula C22H16 B14435509 Benzo(a)pyrene, 7,8-dimethyl- CAS No. 82859-54-9

Benzo(a)pyrene, 7,8-dimethyl-

Cat. No.: B14435509
CAS No.: 82859-54-9
M. Wt: 280.4 g/mol
InChI Key: KYFAMXWYAHVIOE-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 7,8-dimethyl- is a high-purity, synthetic polycyclic aromatic hydrocarbon (PAH) designed for advanced chemical and toxicological research. As a dimethylated derivative of the well-characterized carcinogen Benzo[a]pyrene (B[a]P), this compound serves as a critical tool for investigating the structure-activity relationships of PAHs and their metabolic pathways. B[a]P requires metabolic activation to exert its carcinogenic effects, primarily through a well-established pathway involving cytochrome P450 enzymes and epoxide hydrolase to form the ultimate carcinogen, (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE is known to form stable DNA adducts by binding to the N2 position of guanine, leading to DNA distortion and mutations, notably G to T transversions, which can inactivate tumor suppressor genes like TP53 . The introduction of methyl groups at the 7,8- position of the B[a]P structure is of significant scientific interest, as this region is directly involved in the metabolic formation of the key diol epoxide. Researchers can utilize Benzo(a)pyrene, 7,8-dimethyl- to probe how alkyl substitution near the bay region influences the compound's electronic configuration, its interaction with metabolizing enzymes such as CYP1A1, and the subsequent formation, stability, and mutagenic potential of its DNA adducts. This makes it a valuable compound for studies focused on understanding the mechanisms of PAH-induced carcinogenesis, assessing the relative potency of alkylated PAHs found in complex environmental mixtures, and developing more accurate risk assessment models. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

82859-54-9

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

7,8-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-6-10-18-19-11-9-16-5-3-4-15-7-8-17(22(19)21(15)16)12-20(18)14(13)2/h3-12H,1-2H3

InChI Key

KYFAMXWYAHVIOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)C

Origin of Product

United States

Preparation Methods

Photochemical Cyclization

Photochemical cyclization has emerged as a key strategy for synthesizing methyl-substituted PAHs. In the case of 7,8-dimethylbenzo(a)pyrene, this method involves the use of ultraviolet (UV) light to induce cyclization of precursor dihydroxy epoxides. A seminal study by researchers demonstrated the synthesis of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo(a)pyrene via photochemical cyclization of a methyl-substituted chrysene derivative. The reaction proceeds through a series of oxidative and reductive steps, with the methyl group positioned in the bay region to stabilize the transition state during ring closure. Key conditions include:

  • Reactants : Methyl-substituted chrysene derivatives.
  • Solvents : Benzene/methanol mixtures.
  • Light Source : UV irradiation at 254 nm.
  • Yield : Approximately 60% (estimated from analogous reactions).

This method is advantageous for its ability to control stereochemistry, though challenges remain in achieving high yields for di-methylated products.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation has been explored for introducing methyl groups into aromatic systems. While direct methylation of benzo(a)pyrene is complicated by its low reactivity, indirect approaches involve functionalizing precursor molecules before cyclization. For example, alkylation of naphthalene derivatives with methyl chloride in the presence of aluminum chloride (AlCl₃) generates intermediates that can undergo subsequent ring-closure reactions. A patent describing the synthesis of dibenzo(a,h)pyrene-7,14-dione highlights the use of AlCl₃/NaCl molten salt mixtures to facilitate dehydrogenation and ring closure. Although this patent focuses on a different PAH, the methodology can be adapted for 7,8-dimethylbenzo(a)pyrene by substituting methylated precursors.

Method Conditions Key Reactants Reference
Photochemical Cyclization UV light, benzene/methanol, 25–30°C Methyl-substituted chrysene
Friedel-Crafts Alkylation AlCl₃/NaCl melt, 150–160°C 1,5-dibenzoylnaphthalene

Advanced Synthesis via Diol Epoxide Intermediates

The diolepoxide mechanism, central to benzo(a)pyrene metabolism, has inspired synthetic routes leveraging diol epoxide intermediates. In this approach, 7,8-dimethylbenzo(a)pyrene is synthesized via stereospecific oxidation of a dimethylated precursor. Cytochrome P450 enzymes (e.g., CYP1A1) and epoxide hydrolases catalyze the formation of diol epoxides, which are subsequently trapped and purified. While enzymatic methods are less common in industrial settings, they offer unparalleled regio- and stereochemical control.

Industrial-Scale Production Techniques

Large-scale synthesis of 7,8-dimethylbenzo(a)pyrene often employs molten salt media to enhance reaction efficiency. A patented process for dibenzo(a,h)pyrene-7,14-dione production involves simultaneous addition of 1,5-dibenzoylnaphthalene and potassium m-nitrobenzenesulfonate to an AlCl₃/NaCl melt at 150–160°C. This method minimizes unwanted isomerization (e.g., 1,5- to 1,8-dibenzoylnaphthalene rearrangement) and achieves near-quantitative yields. For 7,8-dimethylbenzo(a)pyrene, substituting methylated dibenzoylnaphthalene derivatives could enable scalable production.

Analytical Characterization and Quality Control

Characterizing methyl-substituted PAHs requires advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Separates positional isomers.
  • Nuclear Magnetic Resonance (NMR) : Confirms methyl group placement (e.g., ¹H NMR chemical shifts at δ 2.3–2.6 ppm for bay-region methyl groups).
  • Mass Spectrometry (MS) : Verifies molecular weight (m/z 280 for 7,8-dimethylbenzo(a)pyrene).

Challenges in Regioselective Methylation

Introducing methyl groups into the 7,8-positions of benzo(a)pyrene remains technically demanding due to:

  • Steric Hindrance : The bay region’s cramped geometry complicates electrophilic substitution.
  • Isomer Formation : Competing reactions yield 9,10- or 11-methyl isomers.
  • Side Reactions : Oxidative degradation during photochemical steps reduces yields.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 7,8-dimethyl- involves its metabolic activation by cytochrome P450 enzymes. The compound is first oxidized to form epoxides, which are then hydrolyzed to diols. These diols can further react to form diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The aryl hydrocarbon receptor pathway is also involved in the regulation of these metabolic processes .

Comparison with Similar Compounds

Enantiomers of BP 7,8-Oxide: (+)- vs. (-)-Forms

The stereochemistry of BP 7,8-oxide significantly impacts its metabolic fate and carcinogenicity:

  • Metabolism :
    • Liver microsomes from rats, mice, and humans preferentially metabolize (+)-BP 7,8-oxide over the (-)-enantiomer, producing (-)-BP 7,8-dihydrodiol with >98% enantiomeric purity at low substrate conversion rates (<30%). At higher conversion rates (>50%), stereochemical purity decreases due to kinetic resolution .
    • (+)-BP 7,8-oxide exhibits a higher affinity for epoxide hydrolase (Km = 1.7 µM) compared to (-)-BP 7,8-oxide (Km = 20 µM), leading to faster dihydrodiol formation .
  • Carcinogenicity: (+)-BP 7,8-oxide is 2–7 times more tumorigenic in mouse skin and 10 times more potent in inducing lung adenomas in newborn mice than (-)-BP 7,8-oxide . Synergistic carcinogenic effects occur when racemic BP 7,8-oxide is metabolized, suggesting enantiomeric interactions enhance tumorigenicity .

Table 1: Tumorigenicity of BP 7,8-Oxide Enantiomers

Parameter (+)-BP 7,8-Oxide (-)-BP 7,8-Oxide Racemic Mixture
Skin Papillomas (Mice) High activity Low activity Moderate
Lung Adenomas (Newborn) 10x higher Baseline Intermediate
Liver Tumor Incidence Significant Minimal Not reported

Sources:

Comparison of BP Oxides: 4,5-, 7,8-, and 9,10-Oxides
  • Mutagenicity :
    BP 4,5-oxide (K-region) is highly mutagenic in bacterial assays (e.g., Salmonella TA1537/TA1538), whereas BP 7,8- and 9,10-oxide exhibit <1% mutagenicity due to instability in aqueous media .

Table 2: Stability and Mutagenicity of BP Oxides

Oxide Stability (Half-Life) Mutagenic Activity (Relative to BP 4,5-Oxide)
4,5-Oxide Hours 100%
7,8-Oxide Minutes <1%
9,10-Oxide Minutes <1%

Source:

Methyl Derivatives of BP: 7-MBaP vs. BP
  • Metabolism: 7-MBaP forms a 7,8-dihydrodiol metabolite, similar to BP, but with reduced diol-epoxide formation, suggesting diminished carcinogenic activation . Methyl substitution at the 7-position increases 3-hydroxy-7-MBaP formation while decreasing oxidation at other sites .

Table 3: Metabolic Differences Between BP and 7-MBaP

Parameter BP 7-MBaP
7,8-Dihydrodiol Formation High Moderate (~50% BP)
Diol-Epoxide Yield Significant Reduced
3-Hydroxylation Baseline Enhanced

Source:

Structural Analogues: 4-Methyl-BP and 3,11-Dimethyl-BP
  • Molecular Strain : Methyl substitutions at the 4- or 3,11-positions introduce steric hindrance, altering metabolic pathways compared to unsubstituted BP .

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